Elevated Lipophilicity (XLogP3 2.3) vs. Non-Halogenated Phenyl Ethenesulfonamide Analogs
1252570-65-2 exhibits an XLogP3 value of 2.3, which is 0.5–0.8 log units higher than that of (E)-2-phenyl-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide (predicted XLogP3 ≈ 1.5–1.8) and other non-halogenated phenyl analogs. This increase in lipophilicity, conferred by the 4-chloro substituent, is expected to enhance passive membrane permeability while maintaining a favorable drug-likeness profile [1], [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | Unsubstituted phenyl analog: XLogP3 ≈ 1.5–1.8 (e.g., PubChem entries for (Z)-N,N-dimethyl-2-phenyl-ethenesulfonamide XLogP3 = 1.5) [2] |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.8 |
| Conditions | Computed using XLogP3 algorithm (PubChem/Kuujia); experimental log P not reported |
Why This Matters
Higher lipophilicity directly correlates with improved membrane permeation and may translate to superior cell-based assay performance, a key procurement criterion for phenotypic screening libraries.
- [1] Kuujia.com. Cas no 1252570-65-2 ((E)-2-(4-chlorophenyl)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide). Computed Properties: XLogP3 2.3, TPSA 63.6 Ų. View Source
- [2] PubChem Compound summary for (Z)-N,N-dimethyl-2-phenyl-ethenesulfonamide. XLogP3 = 1.5. Accessed via NCBI. View Source
